2-Hydroxy-4,4,4-trifluorobutyronitrile
Overview
Description
2-Hydroxy-4,4,4-trifluorobutyronitrile is an organic compound with the molecular formula C4H4F3NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a butane backbone, with three fluorine atoms substituting the hydrogen atoms at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4,4-trifluorobutyronitrile typically involves the reaction of 4,4,4-trifluorobutyronitrile with a hydroxylating agent. One common method is the hydroxylation of 4,4,4-trifluorobutyronitrile using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the chemicals used.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,4,4-trifluorobutyronitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4,4,4-trifluorobutyronitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 2-amino-4,4,4-trifluorobutanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4,4,4-Trifluorobutyronitrile.
Reduction: 2-Amino-4,4,4-trifluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4,4,4-trifluorobutyronitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,4,4-trifluorobutyronitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to changes in their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutyronitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-4,4,4-trifluorobutanol: Contains an additional hydroxyl group, which can alter its chemical properties and reactivity.
2-Amino-4,4,4-trifluorobutanol: The nitrile group is replaced with an amino group, leading to different biological activities.
Uniqueness
2-Hydroxy-4,4,4-trifluorobutyronitrile is unique due to the combination of its hydroxyl and nitrile groups, along with the presence of three fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
4,4,4-trifluoro-2-hydroxybutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYYMYRFIETJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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